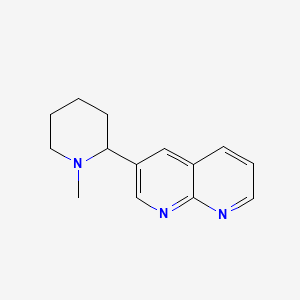

3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine

Description

Properties

Molecular Formula |

C14H17N3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

3-(1-methylpiperidin-2-yl)-1,8-naphthyridine |

InChI |

InChI=1S/C14H17N3/c1-17-8-3-2-6-13(17)12-9-11-5-4-7-15-14(11)16-10-12/h4-5,7,9-10,13H,2-3,6,8H2,1H3 |

InChI Key |

RJVWOZXORKJHJI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C2=CN=C3C(=C2)C=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with 1-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, particularly at the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of naphthyridine N-oxide derivatives.

Reduction: Formation of reduced naphthyridine derivatives.

Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its neuroprotective properties and potential use in developing drugs for neurological disorders.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Antimicrobial Activity and Efflux Pump Inhibition

1,8-Naphthyridine derivatives are structurally analogous to fluoroquinolones, sharing mechanisms such as DNA gyrase (topoisomerase IV) inhibition . However, 3-(1-methylpiperidin-2-yl)-1,8-naphthyridine exhibits weaker standalone antibacterial activity (MIC ≥1.024 µg/mL) against Gram-positive and Gram-negative bacteria compared to fluoroquinolones like ciprofloxacin . Its value lies in synergistic effects: 1,8-naphthyridines inhibit efflux pumps (e.g., NorA and MepA), reversing resistance to norfloxacin and ciprofloxacin . For example, Meldrum’s acid derivatives enhance fluoroquinolone efficacy by 4–8-fold when co-administered .

Key Comparison Table: Antibacterial Activity

| Compound | MIC (µg/mL) | Efflux Pump Inhibition | Synergy with Fluoroquinolones |

|---|---|---|---|

| Ciprofloxacin | 0.03–0.5 | None | N/A |

| This compound | ≥1.024 | NorA, MepA | 4–8× enhancement |

| Vosaroxin | N/A | N/A | N/A |

Anticancer Activity and Topoisomerase Inhibition

The anticancer drug Vosaroxin (a 1,8-naphthyridine derivative) inhibits topoisomerase II, inducing DNA double-strand breaks and apoptosis . For instance, morpholino-substituted derivatives exhibit MIC values of 0.25 mg/mL against Mycobacterium tuberculosis H37Rv . The methylpiperidine group may reduce topoisomerase II affinity compared to Vosaroxin’s intercalating side chains but could improve tissue specificity .

Key Comparison Table: Anticancer/TB Activity

Fluorescence and Coordination Chemistry

Unlike BODIPY-naphthyridine hybrids (e.g., complexes 15–18), which show strong fluorescence for nucleic acid sensing , this compound lacks conjugated fluorophores, limiting its optical applications.

Biological Activity

3-(1-Methylpiperidin-2-yl)-1,8-naphthyridine is a derivative of the 1,8-naphthyridine scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine framework is known for a broad spectrum of biological activities including:

- Antimicrobial : Effective against various bacterial strains.

- Antiviral : Exhibits activity against viral pathogens.

- Anticancer : Induces apoptosis in cancer cells and inhibits tumor growth.

- Anti-inflammatory : Reduces inflammation through various pathways.

- Neurological : Potential applications in treating neurodegenerative diseases like Alzheimer's and depression .

Antimicrobial Activity

Research indicates that compounds within the naphthyridine class, including this compound, demonstrate significant antimicrobial properties. These compounds have been tested against various pathogens with promising results. For instance, studies have shown that modifications at the piperidine position can enhance antibacterial activity against resistant strains of bacteria .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Mechanistic studies reveal that it may induce apoptosis through the activation of caspases and inhibition of topoisomerases . A notable study demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7) and prostate cancer cell lines (LNCaP), suggesting its utility in cancer therapy .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity

In a recent study, a series of 1,8-naphthyridine derivatives were synthesized and screened for anticancer activity. Among these, this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to disrupt the cell cycle and promote apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The study revealed that this compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications on the piperidine ring or naphthyridine core can significantly influence their pharmacological profiles. For instance:

| Compound Modification | Effect on Activity |

|---|---|

| N-Methylation of Piperidine | Enhances antimicrobial potency |

| Substitution at C2 or C4 | Alters anticancer efficacy |

| Variations in substituents | Modulates anti-inflammatory properties |

Q & A

Q. Advanced Structure-Activity Relationship (SAR)

- Electron-Withdrawing Groups : 4-Bromophenyl and 4-nitrophenyl at C3 enhance cytotoxicity (e.g., 8d : IC₅₀ = 1.62 µM vs. MCF7) by strengthening DNA intercalation .

- Hydrophobic Moieties : 4-Tolyl groups improve cell membrane permeability, reducing IC₅₀ by 3-fold compared to unsubstituted analogs .

- Heterocyclic Rings : Pyrimidinone and pyridine derivatives show superior activity over pyrazolines due to enhanced π-π stacking with DNA base pairs .

How can molecular docking studies elucidate interactions between these derivatives and biological targets?

Q. Advanced Computational Analysis

- DNA Intercalation : Docking into ds-DNA grooves (e.g., PDB: 1BNA) reveals binding energies (−8.2 to −9.5 kcal/mol) correlating with experimental IC₅₀ values .

- Enzyme Inhibition : Targeting topoisomerase II (PDB: 1ZXM) or EGFR kinase (PDB: 1M17) identifies key hydrogen bonds with catalytic residues (e.g., Asp543, Lys745) .

What strategies resolve contradictions in cytotoxicity data across cancer cell lines?

Q. Advanced Data Analysis

- Cell Line-Specific Sensitivity : MCF7 (ER+) may respond differently than HepG-2 (p53 wild-type) due to receptor expression or apoptotic pathway variations .

- Metabolic Stability : Hepatic clearance in HepG-2 may reduce compound efficacy, requiring prodrug modifications for improved bioavailability .

What spectroscopic techniques confirm the structure of synthesized derivatives?

Q. Methodological Characterization

- ¹H/¹³C NMR : Assignments for methyl groups (δ 2.58 ppm) and aromatic protons (δ 6.38–8.57 ppm) validate regioselectivity .

- IR Spectroscopy : Bands at 3210 cm⁻¹ (OH stretch) and 1596 cm⁻¹ (C=N) confirm functional groups .

- Mass Spectrometry : High-resolution MS (e.g., m/z 567 [M⁺] for 8a ) ensures molecular integrity .

How do DNA binding mechanisms (intercalation vs. groove binding) influence anticancer efficacy?

Q. Advanced Mechanistic Insights

- Intercalators : Derivatives with planar 1,8-naphthyridine cores (e.g., 10c ) induce DNA helix distortion, inhibiting replication (IC₅₀ = 1.47 µM) .

- Groove Binders : Bulky C3 substituents (e.g., p-tolyl) may shift binding mode, reducing Topo II inhibition but enhancing cell cycle arrest .

What are the advantages of ultrasound-assisted synthesis over traditional thermal methods?

Q. Methodological Optimization

- Reduced Reaction Time : Ultrasound achieves 97% yield in 2 hours vs. 10 hours for thermal methods .

- Energy Efficiency : Lower temperatures (25–50°C) prevent decomposition of heat-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.